Regioisomeric Differentiation: 3,4-Dichloro vs. 2,5-Dichloro Phenylpiperazine Substitution
The compound's 3,4-dichlorophenyl regiochemistry differentiates it from the commercially available 2,5-dichlorophenyl analog. While direct BACE-1 IC50 data for the 3,4-isomer is not publicly disclosed, the 2,5-dichloro analog is a screening compound . Regiochemistry on the N-phenylpiperazine is known to alter BACE-1 inhibitory potency by >10-fold across a series [1]. This establishes a structural hypothesis that the 3,4-substitution pattern could confer different steric and electronic properties at the enzyme active site.
| Evidence Dimension | Predicted physicochemical property: Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted lower LogP (more polar) than 2,5-isomer |
| Comparator Or Baseline | 6-Bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one: LogP 4.04 |
| Quantified Difference | Qualitative (polarity difference based on halogen position) |
| Conditions | Computed LogP (Hit2Lead) vs. structural inference |
Why This Matters
LogP directly influences CNS permeability and non-specific binding, a critical parameter for CNS-targeted probes.
- [1] Garino, C. et al. BACE-1 inhibitory activities of new substituted phenyl-piperazine coupled to various heterocycles: chromene, coumarin and quinoline. Bioorg. Med. Chem. Lett. 16, 1995–1999 (2006). View Source
